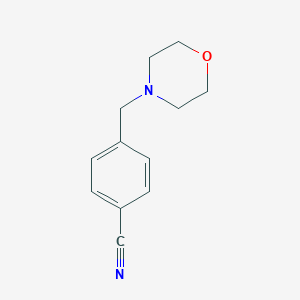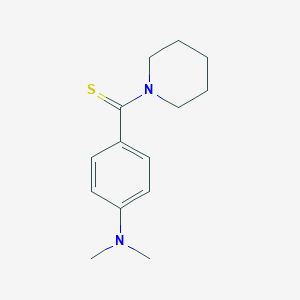
(4-Dimethylamino-phenyl)-piperidin-1-yl-methanethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Dimethylamino-phenyl)-piperidin-1-yl-methanethione, commonly known as DMAPT, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. DMAPT is a synthetic compound that has been shown to possess anti-inflammatory and anti-cancer properties.
Wirkmechanismus
The mechanism of action of DMAPT involves the inhibition of the transcription factor NF-κB. NF-κB is a key regulator of the immune response and is involved in the regulation of various genes that are involved in inflammation and cancer. DMAPT inhibits the activity of NF-κB by binding to the protein IKKβ, which is a key regulator of the NF-κB pathway. This inhibition results in the downregulation of various genes that are involved in inflammation and cancer.
Biochemical and Physiological Effects:
DMAPT has been shown to possess anti-inflammatory and anti-cancer properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. DMAPT has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. This inhibition results in the downregulation of various genes that are involved in inflammation and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
DMAPT is a relatively simple molecule to synthesize and can be easily obtained in a laboratory setting. It has been extensively studied for its potential therapeutic applications in various diseases. However, DMAPT has some limitations for lab experiments. It has been shown to be unstable in aqueous solutions and has a short half-life in vivo. This makes it difficult to use in animal studies and clinical trials.
Zukünftige Richtungen
For research on DMAPT include the development of more stable analogs, the optimization of dosing regimens, and the exploration of its potential use in combination with other drugs. Additionally, the potential use of DMAPT in the treatment of inflammatory diseases, such as rheumatoid arthritis, should be further explored.
Synthesemethoden
The synthesis of DMAPT involves the reaction of 4-dimethylaminobenzaldehyde with piperidine and thioacetamide. This reaction results in the formation of DMAPT as a white solid with a melting point of 190-192°C. The synthesis of DMAPT is a relatively simple process and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
DMAPT has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory and anti-cancer properties. DMAPT has been studied for its potential use in the treatment of various types of cancer, including leukemia, breast cancer, and prostate cancer. It has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Eigenschaften
CAS-Nummer |
58634-27-8 |
|---|---|
Molekularformel |
C14H20N2S |
Molekulargewicht |
248.39 g/mol |
IUPAC-Name |
[4-(dimethylamino)phenyl]-piperidin-1-ylmethanethione |
InChI |
InChI=1S/C14H20N2S/c1-15(2)13-8-6-12(7-9-13)14(17)16-10-4-3-5-11-16/h6-9H,3-5,10-11H2,1-2H3 |
InChI-Schlüssel |
NXLJWTIDBNNMJC-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N2CCCCC2 |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate](/img/structure/B181989.png)
![7-(4-ethoxy-3-methoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B181990.png)
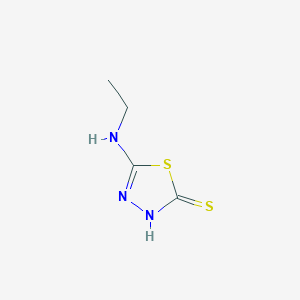
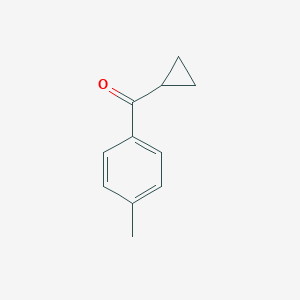
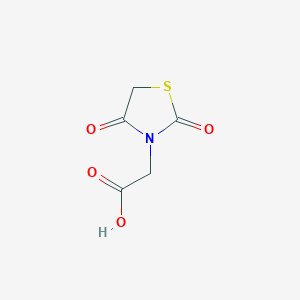
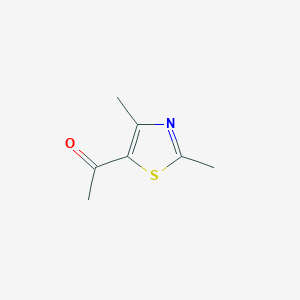
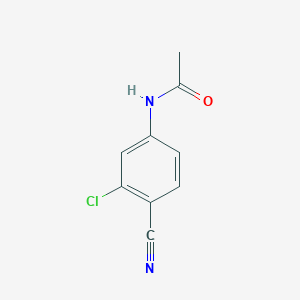
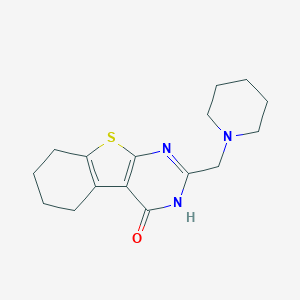
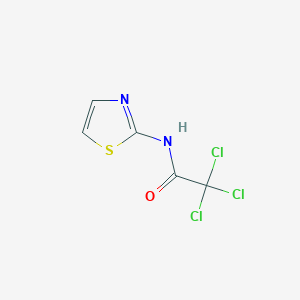
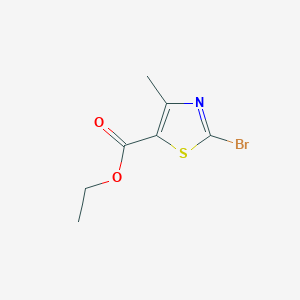
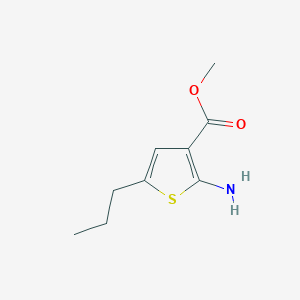
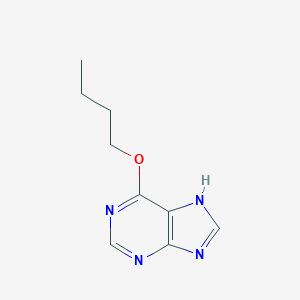
![4-Chloro-2-methylbenzo[h]quinoline](/img/structure/B182010.png)
